2,6-Dichloro-5-methoxybenzo[d]thiazole
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Overview
Description
2,6-Dichloro-5-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzene ring fused with a thiazole ring, with chlorine atoms at the 2 and 6 positions and a methoxy group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichloroaniline with carbon disulfide and sodium hydroxide, followed by oxidation with hydrogen peroxide . Another approach involves the use of 2,6-dichlorobenzaldehyde and thiourea under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thioethers .
Scientific Research Applications
2,6-Dichloro-5-methoxybenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzothiazole: Lacks the methoxy group and has different biological activities.
5-Methoxybenzothiazole: Lacks the chlorine atoms and has a different reactivity profile.
2,6-Dichloro-4-methoxybenzo[d]thiazole: Similar structure but with the methoxy group at a different position, leading to different chemical properties.
Uniqueness
2,6-Dichloro-5-methoxybenzo[d]thiazole is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methoxy group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C8H5Cl2NOS |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
2,6-dichloro-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3 |
InChI Key |
OQPDMGDRRLTFDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Cl)Cl |
Origin of Product |
United States |
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